H-D-2-Pal-OH: A Technical Guide for Researchers
H-D-2-Pal-OH: A Technical Guide for Researchers
An In-depth Overview of (R)-2-Amino-3-(pyridin-2-yl)propanoic acid for Drug Development Professionals
Introduction
H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine (B92270) ring, impart distinct properties that make it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of H-D-2-Pal-OH, along with insights into its biological significance and applications.
Chemical and Physical Properties
H-D-2-Pal-OH is an alanine (B10760859) derivative with a molecular formula of C8H10N2O2 and a molecular weight of approximately 166.18 g/mol .[1][2] It is typically a solid at room temperature.[3] The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the basic nitrogen on the pyridine ring, allows it to participate in a variety of chemical reactions.
Physicochemical Data
A summary of the available quantitative data for H-D-2-Pal-OH and its common derivatives is presented in the tables below. It is important to note that some of the reported values, particularly for properties like boiling point and pKa, are predicted and may vary.
| Property | Value | Source(s) |
| Molecular Formula | C8H10N2O2 | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 37535-52-7 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 111-113 °C (for a related derivative) | |
| Boiling Point | 322.4 ± 32.0 °C (Predicted) | |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.73 ± 0.10 (Predicted) | |
| Solubility | Soluble in water |
Note: Some data points are for related derivatives and are indicated as such. Predicted values should be treated with caution and confirmed experimentally.
Spectroscopic Data
Detailed experimental spectroscopic data for H-D-2-Pal-OH is not widely available in the public domain. Researchers should expect to perform their own analyses to confirm the structure and purity of the compound. Typical spectroscopic methods for characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the proton and carbon framework of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretch).
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Experimental Protocols
General Synthesis Workflow
A plausible synthetic route could involve the condensation of 2-pyridinecarboxaldehyde (B72084) with a protected D-alanine derivative, followed by deprotection. Another reported method for a related compound involves diethyl acetamidomalonate condensation.[4]
Caption: A generalized workflow for the synthesis of H-D-2-Pal-OH.
Purification and Analysis
Purification of the final product would likely involve crystallization or chromatographic techniques.[5] The purity and stereochemistry of H-D-2-Pal-OH can be assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to confirm the enantiomeric excess.[4]
Biological Activity and Applications
H-D-2-Pal-OH and its derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics for drug discovery. The incorporation of this non-natural amino acid can lead to peptides with enhanced properties such as increased stability, improved receptor binding, and altered pharmacokinetic profiles.
Use in Peptide Synthesis
The Fmoc and Boc protected versions of H-D-2-Pal-OH are commercially available and are widely used in solid-phase peptide synthesis (SPPS). These protecting groups allow for the controlled and sequential addition of the amino acid to a growing peptide chain.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Therapeutic Areas
The incorporation of pyridyl-alanine derivatives into peptides has shown promise in various therapeutic areas:
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Neuroscience: These modified peptides are used to explore receptor interactions and signaling pathways in the central nervous system, with potential applications in treating neurological disorders.[5][6]
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Metabolic Diseases: Analogs of glucagon (B607659) incorporating pyridyl-alanine have been shown to have enhanced aqueous solubility and stability while maintaining biological activity, which is beneficial for the treatment of hypoglycemia.[7]
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Enzyme Inhibition: Pyridyl-alanine containing compounds have been investigated as potential enzyme inhibitors. For instance, phosphinate and phosphonate (B1237965) dipeptide analogs have been evaluated as inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[8]
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Antimicrobial and Anticancer Activity: While not specific to H-D-2-Pal-OH, a copper(II) complex of a related 3-(2-pyridyl)-D-alanine derivative has shown antibacterial activity and cytotoxicity against leukemia cells with an IC50 value of 158.5 ± 12.5 μM.[3]
Signaling Pathways
Currently, there is a lack of specific information in the reviewed literature detailing the direct modulation of any particular signaling pathway by H-D-2-Pal-OH itself. Its role is primarily as a structural component in larger molecules. The biological effects of peptides containing H-D-2-Pal-OH would be dependent on the overall structure of the peptide and its target receptor or enzyme. For example, a glucagon analog containing pyridyl-alanine would exert its effects through the glucagon receptor signaling pathway, which involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Conclusion
H-D-2-Pal-OH is a valuable and versatile building block for the synthesis of novel peptides and other bioactive molecules. Its unique properties, conferred by the pyridine moiety, offer advantages in modulating the physicochemical and pharmacological properties of parent compounds. While detailed experimental data on the standalone molecule is somewhat limited in publicly accessible sources, its utility in drug discovery, particularly in the fields of neuroscience and metabolic diseases, is well-recognized. Further research into the specific biological activities of H-D-2-Pal-OH and its simple derivatives may unveil new therapeutic opportunities.
References
- 1. Alum Catalyzed Simple, Efficient, and Green Synthesis of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
